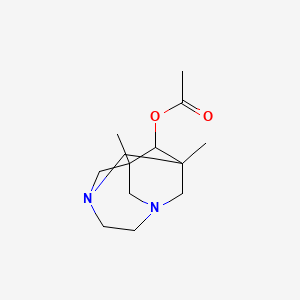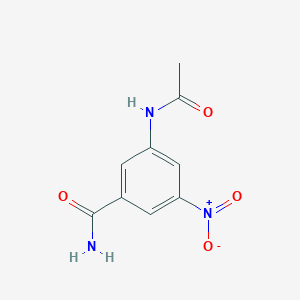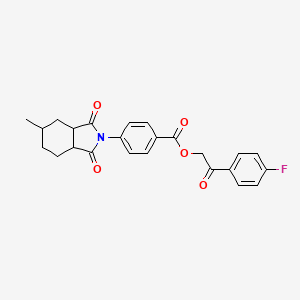![molecular formula C23H20BrN7O5 B15150811 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15150811.png)
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a purine core with a hydrazinyl-indole moiety and a bromophenoxy-hydroxypropyl side chain, making it a subject of interest for chemists and biochemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the purine core: This can be achieved through the cyclization of appropriate guanine derivatives under acidic or basic conditions.
Introduction of the hydrazinyl-indole moiety: This step involves the condensation of an indole-2,3-dione with hydrazine derivatives, followed by coupling with the purine core.
Attachment of the bromophenoxy-hydroxypropyl side chain: This is typically done through nucleophilic substitution reactions, where the bromophenoxy group is introduced via a halogen exchange reaction, followed by the addition of a hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl and indole moieties, leading to the formation of corresponding ketones and quinones.
Reduction: Reduction reactions can target the carbonyl groups in the indole and purine cores, resulting in the formation of alcohols and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various functional groups, leading to derivatives with potentially enhanced properties.
科学的研究の応用
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl-indole moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The bromophenoxy-hydroxypropyl side chain can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
- **7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
- **7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The presence of the bromophenoxy group in 7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated and fluorinated analogs, potentially offering different pharmacological profiles and applications.
特性
分子式 |
C23H20BrN7O5 |
|---|---|
分子量 |
554.4 g/mol |
IUPAC名 |
7-[3-(4-bromophenoxy)-2-hydroxypropyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C23H20BrN7O5/c1-30-19-18(21(34)27-23(30)35)31(10-13(32)11-36-14-8-6-12(24)7-9-14)22(26-19)29-28-17-15-4-2-3-5-16(15)25-20(17)33/h2-9,13,25,32-33H,10-11H2,1H3,(H,27,34,35) |
InChIキー |
WEUAEOUSMNSXCJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC(COC5=CC=C(C=C5)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B15150730.png)
![[(Trimethylammonio)methyl]ferrocene](/img/structure/B15150748.png)
![5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15150760.png)


![2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B15150775.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B15150778.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150779.png)

![2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15150798.png)

![N-[4-({[4-(heptyloxy)phenyl]carbonyl}amino)-2-methylphenyl]furan-2-carboxamide](/img/structure/B15150807.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide](/img/structure/B15150815.png)
![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate](/img/structure/B15150821.png)
